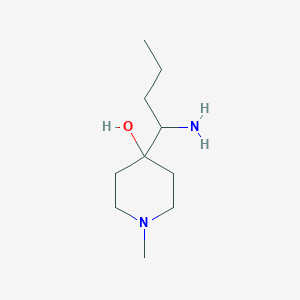![molecular formula C10H11Br2N B13300900 N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
N-[(3,4-dibromophenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dibromophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11Br2N and a molecular weight of 305.01 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, with a dibromophenyl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dibromophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4-dibromobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dibromophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromo groups can be reduced to form mono-bromo or de-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of mono-bromo or de-brominated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
N-[(3,4-dibromophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dibromophenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dibromophenyl group may contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dibromophenyl)methyl]cyclopropanamine
- N-[(2,4-dibromophenyl)methyl]cyclopropanamine
- N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Uniqueness
N-[(3,4-dibromophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11Br2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
InChI Key |
XVVKLBFXGIZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


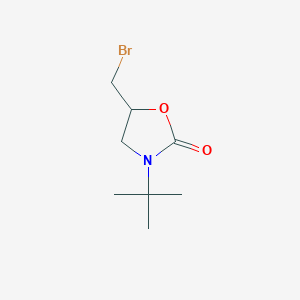
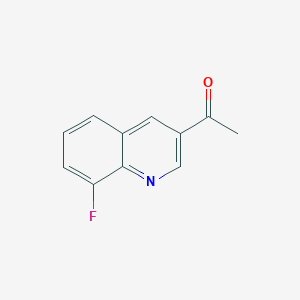
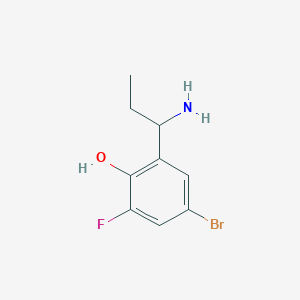
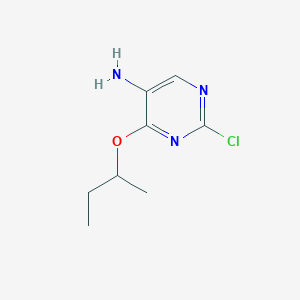
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
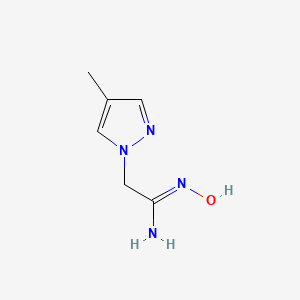
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
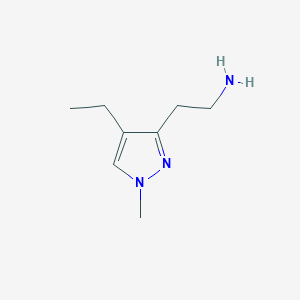
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
